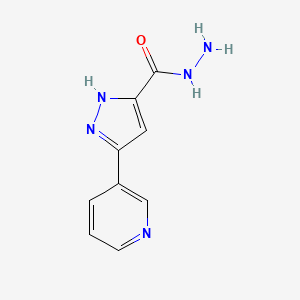
5-(吡啶-3-基)-1H-吡唑-3-甲酰肼
描述
Pyridine-based compounds, such as the one you’re asking about, are often used in the field of medicinal chemistry research . They have been consistently incorporated in a diverse range of drug candidates approved by the FDA .
Synthesis Analysis
The synthesis of pyridine-based compounds often involves reactions with other organic compounds . For example, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis
The molecular structure of related compounds, such as 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, was determined by a single-crystal X-ray diffraction analysis .Chemical Reactions Analysis
Pyridine is used as a precursor for synthesizing target pharmaceuticals and agrochemicals . It’s also a key solvent and reagent .Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, 5-(Pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride, were evaluated using a differential scanning calorimeter .科学研究应用
杂环化合物的合成
吡唑并吡啶,包括5-(吡啶-3-基)-1H-吡唑-3-甲酰肼,在杂环化合物的合成中至关重要。 这些结构由于其反应性和可引入的多种取代模式,经常被用作构建复杂分子的关键中间体 .
生物医学应用
吡唑并吡啶的生物医学应用非常广泛。由于它们与腺嘌呤和鸟嘌呤等嘌呤碱基的结构相似性,它们已被用于靶向广泛的生物学靶点。 这使得它们在设计旨在调节嘌呤相关生物学途径的药物方面具有价值 .
激酶抑制
一些吡唑并吡啶衍生物已被发现可以作为激酶抑制剂。这些化合物可以干扰各种激酶的活性,激酶是调节细胞分裂、代谢和凋亡的信号通路中的关键酶。 这种应用在癌症治疗药物的开发中尤其重要 .
药物盐的形成
吡唑并吡啶能够形成具有药物相关性的稳定盐,这是另一个重要的应用。 与它们的碱式形式相比,这些盐可以具有更好的溶解度、稳定性和生物利用度,使其适用于药物配方 .
合成化学结构单元
像5-(吡啶-3-基)-1H-吡唑-3-甲酰肼这样的化合物在合成化学中用作结构单元。 它们可以将特定的官能团引入较大的分子中,从而改变其化学性质以满足所需的应用.
抗氧化剂和抗炎剂
研究还探讨了使用吡唑并吡啶作为抗氧化剂和抗炎剂。 它们调节氧化应激和炎症反应的能力使其成为治疗这些过程失调的疾病的候选药物 .
新型嘧啶衍生物的开发
吡唑并吡啶被用作合成新型嘧啶衍生物的起始化合物。 这些衍生物具有广泛的应用,包括作为潜在的治疗剂和在材料科学中的应用 .
分子间相互作用的研究
研究吡唑并吡啶衍生物晶体中的分子间相互作用,可以深入了解控制分子组装的力。 这种知识对于设计新材料和了解药物-受体相互作用至关重要 .
作用机制
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine scaffold have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein that plays a crucial role in cell cycle regulation .
Mode of Action
For instance, pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit CDK2, thereby affecting cell cycle progression .
Biochemical Pathways
Related compounds have been found to affect the nicotine metabolism pathway in bacteria
Pharmacokinetics
The gi absorption score, which measures the amount of a molecule absorbed by the gut after oral administration, has been reported for similar compounds
Result of Action
Related compounds have shown cytotoxic activities against various cell lines, suggesting potential anti-cancer properties .
安全和危害
未来方向
生化分析
Biochemical Properties
5-(Pyridin-3-YL)-1H-pyrazole-3-carbohydrazide plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and interactions with proteins. It has been observed to interact with enzymes such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs), which are essential for cell cycle regulation and signal transduction pathways . The compound’s interaction with these enzymes often results in the inhibition of their activity, thereby affecting downstream signaling pathways and cellular functions.
Cellular Effects
The effects of 5-(Pyridin-3-YL)-1H-pyrazole-3-carbohydrazide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce apoptosis in cancer cells by inhibiting CDK2 and disrupting the cell cycle . Additionally, it affects gene expression by altering the transcriptional activity of specific genes involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, 5-(Pyridin-3-YL)-1H-pyrazole-3-carbohydrazide exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as CDKs and RTKs, leading to their inhibition . This binding prevents the phosphorylation of downstream substrates, thereby disrupting signal transduction pathways. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, ultimately affecting cellular functions and processes.
Temporal Effects in Laboratory Settings
The temporal effects of 5-(Pyridin-3-YL)-1H-pyrazole-3-carbohydrazide in laboratory settings have been studied extensively. The compound exhibits stability under various conditions, although it may undergo degradation over time, particularly in the presence of light and oxygen . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
In animal models, the effects of 5-(Pyridin-3-YL)-1H-pyrazole-3-carbohydrazide vary with different dosages. Low doses of the compound have been found to inhibit tumor growth effectively, while higher doses may lead to toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions.
Metabolic Pathways
5-(Pyridin-3-YL)-1H-pyrazole-3-carbohydrazide is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes result in the formation of various metabolites, which may have distinct biological activities and contribute to the overall effects of the compound.
Transport and Distribution
The transport and distribution of 5-(Pyridin-3-YL)-1H-pyrazole-3-carbohydrazide within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, such as organic anion transporters (OATs) and ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux . Additionally, binding proteins within the cytoplasm and nucleus help in its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 5-(Pyridin-3-YL)-1H-pyrazole-3-carbohydrazide is critical for its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with target enzymes and regulatory proteins . Post-translational modifications, such as phosphorylation and ubiquitination, may influence its localization and stability, directing it to specific organelles or compartments within the cell.
属性
IUPAC Name |
3-pyridin-3-yl-1H-pyrazole-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c10-12-9(15)8-4-7(13-14-8)6-2-1-3-11-5-6/h1-5H,10H2,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHULBWWFJFVPMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70705217 | |
| Record name | 3-(Pyridin-3-yl)-1H-pyrazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70705217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23424-35-3 | |
| Record name | 3-(Pyridin-3-yl)-1H-pyrazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70705217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



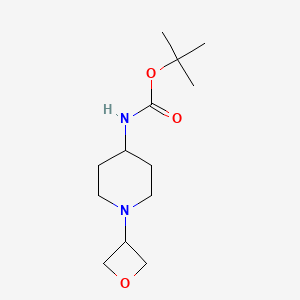


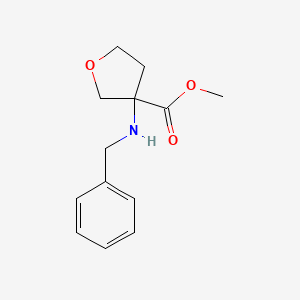
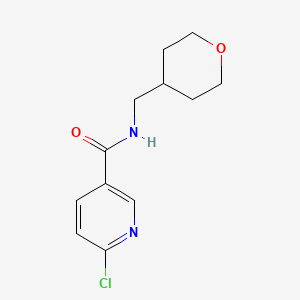
![3-Ethyl-octahydropyrrolo[1,2-a]piperazine](/img/structure/B1395954.png)

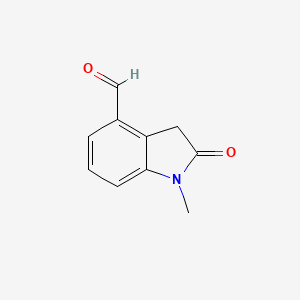

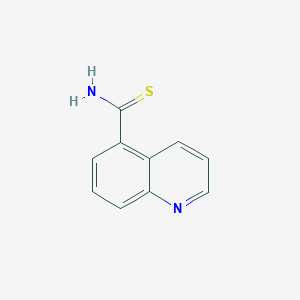
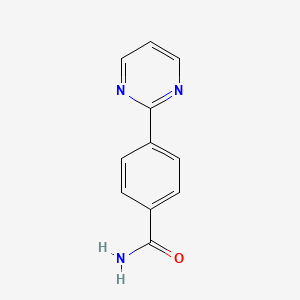
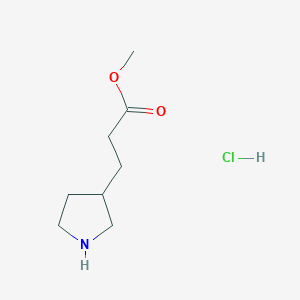
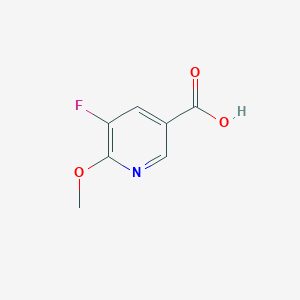
![5-(Trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1395970.png)